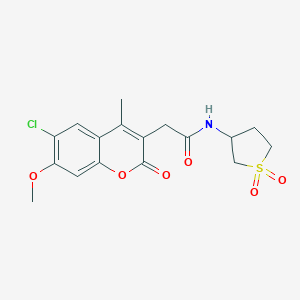![molecular formula C21H21N5 B357514 2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 903206-94-0](/img/structure/B357514.png)
2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
Research has demonstrated the synthesis of novel pyrazolo and pyrazolopyrimidine derivatives with significant antibacterial activity. For example, Rahmouni et al. (2014) synthesized a range of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, finding some compounds to exhibit significant effects [Rahmouni et al., 2014].
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, with certain compounds displaying promising results in cytotoxic and 5-lipoxygenase inhibition assays [Rahmouni et al., 2016]. Additionally, Titi et al. (2020) explored the synthesis and bioactivities of pyrazole derivatives, identifying pharmacophore sites with antitumor, antifungal, and antibacterial activities [Titi et al., 2020].
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, important for the treatment of Mycobacterium tuberculosis. Sutherland et al. (2022) reported on the design, synthesis, and structure–activity relationship studies of novel pyrazolo[1,5-a]pyrimidin-7-amines, highlighting their potential as inhibitors of M.tb [Sutherland et al., 2022].
Antimicrobial Additives in Surface Coatings
El‐Wahab et al. (2015) developed heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine derivatives into polyurethane varnish and printing ink paste, demonstrating their effective antimicrobial properties when applied to surfaces [El‐Wahab et al., 2015].
Insecticidal and Antibacterial Potentials
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, establishing a relationship between structure and biological activity [Deohate and Palaspagar, 2020].
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-3-7-18-14-19(23-17-10-12-22-13-11-17)26-21(24-18)20(15(2)25-26)16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOVJEJTUXZKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B357431.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B357432.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357433.png)
![3-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B357434.png)
![5-butyl-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B357437.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-isopentyl-3-piperidinecarboxamide](/img/structure/B357438.png)
![2'-Amino-5-fluoro-1-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B357439.png)
![N-[3-[(2-chloropyridine-3-carbonyl)amino]propyl]pyrazine-2-carboxamide](/img/structure/B357440.png)
![2-methyl-N-phenyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B357441.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B357442.png)
amino]carbonyl)benzoic acid](/img/structure/B357443.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B357452.png)

![4-chloro-N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357454.png)